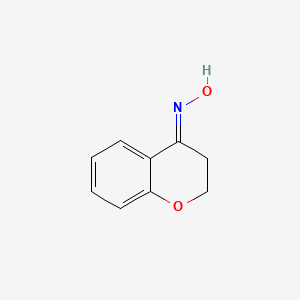

Chroman-4-one oxime

Description

BenchChem offers high-quality Chroman-4-one oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-4-one oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(2,3-dihydrochromen-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWLISSVPQGXNV-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1COC2=CC=CC=C2/C1=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of Chroman-4-one Oxime

This guide details the spectroscopic characterization of Chroman-4-one oxime (4-hydroxyiminochromane), a pivotal intermediate in the synthesis of homoisoflavonoids and bioactive heterocyclic compounds. The following protocols and data analysis provide a self-validating framework for confirming the identity and purity of this compound in a drug development setting.

Technical Guide for Structural Validation & Analysis

Introduction & Application Context

Chroman-4-one oxime (CAS: 24541-01-3) serves as a critical scaffold in medicinal chemistry, functioning as a precursor for aminochromans and isoxazoline derivatives. Its structural integrity is defined by the bicyclic chroman core and the C=N-OH functionality, which introduces E/Z isomerism—a key parameter in downstream stereoselective synthesis. This guide provides the definitive spectroscopic signature (NMR, IR, MS) required to validate the synthesis and isomeric purity of the compound.

Synthesis & Sample Preparation

To ensure the spectroscopic data correlates with a standard sample, the compound is prepared via the condensation of 4-chromanone with hydroxylamine.

-

Precursor: 4-Chromanone (

, MW 148.16) -

Reagent: Hydroxylamine Hydrochloride (

) / Sodium Acetate ( -

Solvent System: Ethanol/Water (

) -

Reaction Type: Nucleophilic Addition-Elimination

-

Physical State: White crystalline solid

-

Melting Point: 139°C – 142°C (Recrystallized from Methanol)

Synthesis Workflow (DOT Visualization)

Caption: Synthesis pathway converting the carbonyl functionality to the oxime via addition-elimination.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data distinguishes the oxime from its ketone precursor. The most diagnostic change is the upfield shift of the C-4 carbon and the shielding/deshielding effects on the C-3 and C-5 protons due to the anisotropy of the C=N bond versus C=O.

Isomerism Note: The (E)-isomer is thermodynamically favored and typically constitutes >95% of the isolated product. The hydroxyl group (OH) is anti to the benzene ring (syn to the C-3 methylene) to minimize steric repulsion with the peri-proton at C-5.

1H NMR Data (400 MHz, DMSO-d6)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| N-OH | 11.35 | s (br) | 1H | - | Diagnostic oxime hydroxyl; disappears with |

| H-5 | 7.82 | dd | 1H | 8.0, 1.5 | Peri-proton; deshielded by C=N, but less than in ketone (~7.9). |

| H-7 | 7.35 | td | 1H | 8.0, 1.5 | Aromatic ring proton. |

| H-8 | 6.95 | d | 1H | 8.0 | Ortho to ether oxygen; shielded. |

| H-6 | 7.02 | t | 1H | 8.0 | Aromatic ring proton. |

| H-2 | 4.18 | t | 2H | 6.0 | Adjacent to Oxygen; characteristic triplet. |

| H-3 | 2.85 | t | 2H | 6.0 |

13C NMR Data (100 MHz, DMSO-d6)

| Position | Shift ( | Assignment Logic |

| C-4 | 152.4 | C=N . Major diagnostic shift from C=O (~192 ppm). |

| C-8a | 157.8 | Quaternary aromatic C-O. |

| C-7 | 132.5 | Aromatic CH. |

| C-5 | 125.4 | Aromatic CH. |

| C-6 | 121.2 | Aromatic CH. |

| C-4a | 118.5 | Quaternary aromatic C-C. |

| C-8 | 117.2 | Aromatic CH. |

| C-2 | 65.8 | O-CH2. |

| C-3 | 25.4 |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the transformation of the carbonyl group. The disappearance of the strong ketone C=O stretch (

| Frequency ( | Intensity | Vibration Mode | Diagnostic Value |

| 3200 – 3350 | Broad, Med | H-bonded oxime hydroxyl. | |

| 3050 | Weak | Aromatic C-H stretch. | |

| 1635 – 1645 | Medium | Key Identifier. Distinct from C=O. | |

| 1605, 1580 | Strong | Aromatic ring breathing. | |

| 1230 | Strong | Aryl alkyl ether stretch (chroman ring). | |

| 940 | Medium | Characteristic N-O single bond stretch. |

C. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the benzopyran core and the labile nature of the oxime hydroxyl group.

-

Ionization Mode: Electron Impact (EI, 70 eV)

-

Molecular Ion (

): m/z 163 -

Base Peak: m/z 146 (M - OH) or m/z 131 (depending on conditions)

Fragmentation Pathway Analysis[2]

- (m/z 163): Stable molecular ion.

- (m/z 146): Loss of the hydroxyl radical is the primary fragmentation pathway for oximes, generating a nitrilium-like cation.

- (m/z 145): Elimination of water.

-

Retro-Diels-Alder (RDA): Cleavage of the heterocyclic ring typically yields ions at m/z 120 (salicylaldehyde derivative) or m/z 92 (phenol radical cation).

MS Fragmentation Logic (DOT Visualization)

Caption: Primary fragmentation pathways observed in EI-MS for chroman-4-one oxime.

References

-

Synthesis & Properties: Preparation of 4-Chromanone Oxime. PrepChem. Available at: [Link]

-

Precursor Characterization: Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. MDPI Molecules. Available at: [Link]

-

Oxime Isomerism & NMR: Identification of E and Z isomers of oximes by NMR. TSI Journals. Available at: [Link]

-

General IR Data: IR Absorbance of Oxime Characteristic Bands. ResearchGate. Available at: [Link][3]

Sources

Biological activity of Chroman-4-one oxime and its derivatives

An In-depth Technical Guide to the Biological Activity of Chroman-4-one Oxime and Its Derivatives

Abstract

The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry, serving as a foundational building block for a vast array of biologically active compounds.[1][2] Its structural versatility allows for extensive chemical modification, leading to derivatives with a wide spectrum of therapeutic applications.[2] A particularly fruitful area of investigation involves the modification of the C-4 carbonyl group to form chroman-4-one oximes and their subsequent derivatives. The introduction of the oxime functional group—with its distinct electronic and steric properties, including multiple hydrogen bond acceptors and one donor—can significantly alter the molecule's interaction with biological targets compared to its parent ketone, often enhancing potency and selectivity.[3][4][5] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of chroman-4-one oximes. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action, presenting key structure-activity relationship (SAR) data, and detailing the experimental protocols used for their evaluation.

Synthetic Strategies for Chroman-4-one Oxime Derivatives

The journey from simple phenolic precursors to complex chroman-4-one oxime derivatives is a multi-step process grounded in fundamental organic chemistry reactions. The initial construction of the core chroman-4-one ring system is most commonly achieved through a base-promoted aldol condensation, which is then followed by oximation and optional further derivatization.[1][6]

Core Scaffold Synthesis

The primary route to the chroman-4-one scaffold involves the reaction of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde.[6] This reaction proceeds via an aldol condensation followed by an intramolecular oxa-Michael addition, which closes the heterocyclic ring. The choice of substituents on both the acetophenone and the aldehyde is critical as it dictates the substitution pattern of the final product and is a key determinant of its ultimate biological activity.

Oximation and Derivatization

Once the chroman-4-one ketone is synthesized, the C-4 carbonyl is converted to an oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium acetate or pyridine.[1] This reaction is robust and typically proceeds in high yield. The resulting oxime contains a hydroxyl group that serves as a handle for further chemical modification, such as O-alkylation or O-acylation, to generate a library of oxime ether and ester derivatives.[7] This derivatization is crucial for fine-tuning the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby optimizing its pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: Targeting Key Cellular Pathways

The chroman-4-one scaffold is a prominent feature in a variety of compounds with potent anticancer activity.[8][9] Derivatives have demonstrated cytotoxicity against multiple cancer cell lines, including leukemia and breast cancer, through mechanisms that include the induction of apoptosis and the targeted inhibition of critical enzymes involved in cell cycle regulation.[6][8]

Mechanism of Action: SIRT2 Inhibition

A key mechanism underlying the antiproliferative effects of these compounds is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.[10] SIRT2 is involved in crucial cellular processes like cell cycle control and tubulin deacetylation; its inhibition leads to hyperacetylation of α-tubulin, cell cycle arrest, and subsequent tumor growth inhibition.[6][10] Chroman-4-one derivatives have emerged as potent and highly selective inhibitors of SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.[10]

The structure-activity relationship (SAR) for SIRT2 inhibition is well-defined. Potency is heavily influenced by substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring.[6][10]

-

Position 2: An alkyl chain of optimal length (e.g., n-pentyl) is favorable, while bulky groups or branching near the ring decrease activity.[10]

-

Positions 6 and 8: Larger, electron-withdrawing substituents, such as halogens (Br, Cl), significantly enhance inhibitory potency. For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a particularly potent inhibitor.[10]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

| Compound Class | Modification | Target Organism | MIC (µg/mL) | Reference |

| Chroman-4-one | Unsubstituted (Pos. 7-OH) | Candida albicans | 15.6 | [11][12] |

| Chroman-4-one | 7-O-alkylation | Candida albicans | >500 | [11][12] |

| Homoisoflavonoid | 3'-methoxy on Ring B | Candida tropicalis | 31.2 | [11][12] |

| Thiochroman-4-one Oxime Ether | 6-Cl, 2-(oxadiazole thioether) | Xanthomonas oryzae | 17 | [13] |

Anti-inflammatory Properties

Chronic inflammation is a driver of numerous diseases. Chroman-4-one derivatives have demonstrated significant anti-inflammatory effects, primarily by modulating key signaling pathways involved in the inflammatory response. [7][14]

Mechanism of Action: TLR4/MAPK Pathway Inhibition

A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. [14]Upon stimulation by lipopolysaccharide (LPS), TLR4 triggers a downstream cascade involving mitogen-activated protein kinases (MAPKs). This activation leads to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Certain 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress LPS-induced inflammation by inhibiting this TLR4/MAPK pathway, thereby downregulating the expression of these inflammatory cytokines. [14]

Experimental Methodologies

The validation of the biological activities described requires robust and reproducible experimental protocols. Below are standardized methodologies for the synthesis and evaluation of chroman-4-one oxime derivatives.

Protocol 1: General Synthesis of 2-Substituted Chroman-4-ones

[6]1. Reactant Preparation: Dissolve the substituted 2'-hydroxyacetophenone (1.0 eq) and the desired aldehyde (1.2 eq) in ethanol. 2. Base Addition: Add a catalytic amount of a suitable base (e.g., pyrrolidine or DIPA). 3. Reaction: Heat the mixture under microwave irradiation at 160-170 °C for 15-30 minutes or reflux under conventional heating until TLC indicates consumption of starting material. 4. Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If not, concentrate the solvent under reduced pressure. 5. Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure chroman-4-one. 6. Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Chroman-4-one Oxime

[1]1. Reactant Preparation: Dissolve the synthesized chroman-4-one (1.0 eq) in a mixture of ethanol and pyridine. 2. Reagent Addition: Add hydroxylamine hydrochloride (1.5-2.0 eq) to the solution. 3. Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC. 4. Workup: After cooling, pour the reaction mixture into ice-cold water. 5. Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum. 6. Characterization: Confirm the formation of the oxime by spectroscopic methods. The geometry of the oxime ((E)- vs. (Z)-isomer) can be assigned based on the chemical shift of the H-5 proton in ¹H NMR spectroscopy.

Protocol 3: In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)

[6][10]1. Reagent Preparation: Prepare assay buffer, a solution of human recombinant SIRT2 enzyme, the fluorogenic substrate (e.g., Fluor de Lys-SIRT2), and the developer solution containing a protease. 2. Compound Preparation: Prepare serial dilutions of the test compounds (chroman-4-one derivatives) in DMSO and then dilute further in assay buffer. 3. Reaction Initiation: In a 96-well microplate, add the SIRT2 enzyme, the test compound, and NAD⁺. Incubate for 10 minutes at 37 °C. 4. Substrate Addition: Add the fluorogenic substrate to initiate the deacetylation reaction. Incubate for 1-2 hours at 37 °C. 5. Development: Stop the deacetylation by adding the developer solution. Incubate for 30-45 minutes at 37 °C to allow the protease to cleave the deacetylated substrate, releasing the fluorophore. 6. Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm). 7. Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Determine IC₅₀ values by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Chroman-4-one oximes and their derivatives represent a highly versatile and promising class of bioactive molecules. Their synthetic tractability allows for the creation of diverse chemical libraries, which have demonstrated potent and often selective activity across multiple therapeutic areas, including oncology, infectious diseases, and inflammation. The well-defined structure-activity relationships, particularly for SIRT2 inhibition, provide a clear roadmap for rational drug design and lead optimization.

Future research should focus on several key areas. Firstly, enhancing the pharmacokinetic profiles of lead compounds to improve their bioavailability and in vivo efficacy is critical. [6]Secondly, further elucidation of the specific molecular targets and off-target effects will provide a more complete understanding of their safety and mechanism of action. Finally, advancing the most promising candidates into preclinical and in vivo models of disease will be essential to validate their therapeutic potential and pave the way for potential clinical development. The chroman-4-one oxime scaffold is poised to remain a fertile ground for the discovery of next-generation therapeutics.

References

-

De Oliveira, F. F., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

-

Chaplin, J. H., et al. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. PMC - NIH. Available at: [Link]

-

Yurttaş, L., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. PMC. Available at: [Link]

-

De Oliveira, F. F., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed. Available at: [Link]

-

De Oliveira, F. F., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate. Available at: [Link]

-

Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. Available at: [Link]

-

Singh, P., & Singh, P. (2024). Exploring Chroman-4-One Derivatives as MAO-B Inhibitors: A Comprehensive Computational Study. ResearchGate. Available at: [Link]

-

Sprenger, M., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. ACS Publications. Available at: [Link]

-

Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Available at: [Link]

-

Singh, P., & Singh, P. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Chem-Impex. Chroman-4-One Oxime. Chem-Impex. Available at: [Link]

-

Sharma, G., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central. Available at: [Link]

-

Basile, M. S., et al. (2022). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PMC. Available at: [Link]

-

Wang, W., et al. (2021). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Taylor & Francis. Available at: [Link]

-

Dos Santos, J. F. L., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 4-Chromanone-Derived Compounds Incorporating an Oxime Ether Moiety. ResearchGate. Available at: [Link]

-

Lee, J.-H., et al. (2019). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. ResearchGate. Available at: [Link]

-

Zhang, S., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. NIH. Available at: [Link]

-

Basile, M. S., et al. (2022). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Chroman-4-one Oxime Bioactivity: A Technical Guide for Drug Discovery Researchers

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of an oxime functionality to this core can further modulate its physicochemical properties and biological targets. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of chroman-4-one oximes. Authored for researchers, scientists, and drug development professionals, this document details the core principles and practical application of computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis. By integrating these powerful predictive tools, researchers can accelerate the discovery and optimization of novel chroman-4-one oxime-based therapeutic agents. This guide emphasizes the causality behind methodological choices and provides self-validating protocols to ensure scientific rigor and reproducibility.

Introduction

The Therapeutic Potential of the Chroman-4-one Scaffold

Chroman-4-one, a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring, serves as a foundational building block for a multitude of biologically active molecules.[2][4] This scaffold is prevalent in natural products, particularly flavonoids, which are known for their diverse pharmacological effects.[2] Synthetic derivatives of chroman-4-one have been extensively explored, leading to the discovery of compounds with potent anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.[1][2][5][6] The structural rigidity and synthetic tractability of the chroman-4-one core make it an attractive starting point for the design of novel therapeutics.

Oxime Derivatives as Bioactive Moieties

The incorporation of an oxime group (=N-OH) at the 4-position of the chroman-one skeleton introduces a versatile functional group that can significantly influence a molecule's biological profile.[7] Oximes can act as hydrogen bond donors and acceptors, participate in metal chelation, and modulate the electronic properties of the parent molecule. This functionalization has led to the development of chroman-4-one oxime derivatives with a range of biological activities, including applications in pharmaceutical and agricultural chemistry.[8]

The Role of In Silico Methods in Accelerating Drug Discovery

Traditional drug discovery is a lengthy and expensive process. In silico methods, which utilize computational simulations and modeling, offer a powerful alternative to accelerate the identification and optimization of lead compounds.[9][10] These techniques allow for the rapid screening of large virtual libraries of molecules, the prediction of their biological activities and pharmacokinetic properties, and the elucidation of their mechanisms of action at a molecular level. By prioritizing the synthesis and experimental testing of the most promising candidates, in silico approaches can significantly reduce the time and cost associated with drug development.

Objectives and Scope of this Guide

This guide aims to provide a detailed, step-by-step methodology for the in silico prediction of the bioactivity of chroman-4-one oximes. It will cover the theoretical underpinnings and practical implementation of three key computational techniques:

-

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the chemical structure of chroman-4-one oximes with their biological activity.

-

Molecular Docking: To investigate the binding interactions of these compounds with specific protein targets.

-

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for bioactivity.

By the end of this guide, the reader will have a comprehensive understanding of how to apply these methods to their own research, enabling the rational design of novel and potent chroman-4-one oxime-based drug candidates.

Principles of In Silico Bioactivity Prediction

The prediction of a molecule's biological activity through computational means is grounded in the principle that the structure of a molecule dictates its function. By quantifying various aspects of a molecule's structure and physicochemical properties, we can establish relationships with its observed biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9][10][11]

-

2.1.1. The QSAR Hypothesis: The fundamental assumption of QSAR is that variations in the biological activity of a group of structurally related compounds are dependent on the variations in their structural and physicochemical properties.

-

2.1.2. Descriptor Calculation and Selection: Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Thousands of descriptors can be calculated for each molecule. A crucial step in QSAR modeling is the selection of a relevant subset of these descriptors that are most correlated with the biological activity of interest.

-

2.1.3. Machine Learning Models in QSAR: Various machine learning algorithms can be used to build the QSAR model, including:

-

Multiple Linear Regression (MLR)

-

Partial Least Squares (PLS)

-

Support Vector Machines (SVM)

-

Random Forest (RF)

-

Artificial Neural Networks (ANN)

-

-

2.1.4. Model Validation and Interpretation: A robust QSAR model must be rigorously validated to ensure its predictive power. This involves both internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. Interpretation of the selected descriptors can provide insights into the structural features that are important for the observed bioactivity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex.[12]

-

2.2.1. Target Identification and Preparation: The first step is to identify a relevant biological target for the chroman-4-one oximes. The three-dimensional structure of the target protein is obtained from a public database like the Protein Data Bank (PDB). The protein structure is then prepared for docking by adding hydrogen atoms, assigning charges, and removing water molecules.

-

2.2.2. Ligand Preparation and Conformational Sampling: The three-dimensional structures of the chroman-4-one oxime ligands are generated and optimized. The docking algorithm then samples a wide range of possible conformations and orientations of the ligand within the binding site of the protein.

-

2.2.3. Scoring Functions and Binding Affinity Estimation: A scoring function is used to estimate the binding affinity for each generated pose. The pose with the best score is predicted to be the most likely binding mode.

Pharmacophore Modeling

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response.[13][14][15][16][17]

-

2.3.1. Feature Definition and Model Generation: Pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive and negative ionizable groups. A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based).

-

2.3.2. Virtual Screening Applications: The generated pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the required pharmacophoric features and are therefore likely to be active.

A Step-by-Step Workflow for Predicting Chroman-4-one Oxime Bioactivity

This section outlines a practical, step-by-step workflow for the in silico prediction of the bioactivity of a series of chroman-4-one oxime derivatives.

Caption: Overall workflow for in silico bioactivity prediction.

Data Curation and Preparation

The quality of the input data is paramount for building reliable predictive models.

-

3.1.1. Sourcing Chroman-4-one Oxime Datasets:

-

Search chemical databases such as PubChem, ChEMBL, and ZINC for chroman-4-one oxime derivatives with reported biological activity against a specific target or phenotype.

-

Compile a dataset of these compounds, including their chemical structures and corresponding bioactivity data (e.g., IC50, EC50, Ki).

-

-

3.1.2. Chemical Structure Standardization:

-

Use a cheminformatics toolkit like RDKit or ChemAxon's Standardizer to clean and standardize the chemical structures. This includes removing salts, neutralizing charges, and ensuring a consistent representation of tautomers and stereoisomers.

-

-

3.1.3. Bioactivity Data Normalization:

-

Convert the bioactivity data into a consistent logarithmic scale (e.g., pIC50 = -log10(IC50)). This ensures that the data is more evenly distributed and suitable for QSAR modeling.

-

QSAR Model Development Workflow

Caption: Step-by-step QSAR model development workflow.

-

3.2.1. Calculation of Molecular Descriptors:

-

Use software such as PaDEL-Descriptor or Mordred to calculate a wide range of molecular descriptors (e.g., 1D, 2D, and 3D) for each compound in the dataset.

-

-

3.2.2. Dataset Splitting and Feature Selection:

-

Divide the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation.

-

Employ a feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) to identify the most relevant descriptors.

-

-

3.2.3. Model Building and Training:

-

Use the selected descriptors and the training set to build a QSAR model using a chosen machine learning algorithm.

-

-

3.2.4. Rigorous Model Validation:

-

Internal Validation: Perform k-fold cross-validation on the training set to assess the model's robustness and stability.

-

External Validation: Use the trained model to predict the bioactivity of the compounds in the test set.

-

Performance Metrics: Evaluate the model's performance using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

-

| Metric | Description | Acceptable Value |

| R² | Goodness of fit (training set) | > 0.6 |

| Q² | Predictive ability (internal) | > 0.5 |

| R²_pred | Predictive ability (external) | > 0.6 |

| RMSE | Prediction error | As low as possible |

| Table 1: Common statistical metrics for QSAR model validation. |

Molecular Docking Protocol

-

3.3.1. Case Study: Docking of a Chroman-4-one Oxime into a Target Protein (e.g., a kinase)

-

Protein Preparation:

-

Download the crystal structure of the target kinase from the PDB.

-

Use a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro) to prepare the protein by adding hydrogens, assigning partial charges, and defining the binding site based on the co-crystallized ligand.

-

-

Ligand Preparation:

-

Generate the 3D structure of the chroman-4-one oxime and perform energy minimization.

-

-

Docking Simulation:

-

Run the docking simulation using a program like AutoDock Vina or GOLD.

-

-

Analysis of Docking Poses and Interactions:

-

Visualize the predicted binding poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

-

-

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| C4O-001 | -9.5 | GLU81, LEU132 | H-bond, Hydrophobic |

| C4O-002 | -8.7 | LYS30, PHE145 | H-bond, Pi-pi stacking |

| C4O-003 | -9.1 | ASP144, VAL18 | H-bond, Hydrophobic |

| Table 2: Example of molecular docking results. |

Pharmacophore Model Generation and Screening

-

3.4.1. Generating a Pharmacophore Model from Active Chroman-4-one Oximes:

-

Align a set of structurally diverse and highly active chroman-4-one oximes.

-

Use a pharmacophore modeling software (e.g., LigandScout, Discovery Studio) to identify the common chemical features and their spatial arrangement.

-

-

3.4.2. Validating the Pharmacophore Model:

-

Use the generated model to screen a database containing both active and inactive compounds. A good model should have a high enrichment factor, meaning it preferentially retrieves active compounds.

-

-

3.4.3. Screening a Virtual Library:

-

Use the validated pharmacophore model to screen a large virtual library of compounds to identify novel hits with the desired pharmacophoric features.

-

Interpreting and Integrating the Results

Combining QSAR, Docking, and Pharmacophore Insights

The true power of in silico methods lies in the integration of results from multiple approaches.

-

QSAR models can identify the key molecular properties that drive bioactivity.

-

Molecular docking can provide a structural basis for these findings by revealing how these properties translate into specific interactions with the target protein.

-

Pharmacophore models can abstract these key features into a 3D query for discovering novel scaffolds.

Caption: Integration of computational chemistry methods.

ADMET Prediction for Lead Optimization

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development.[18][19][20][21][22]

-

Protocol for ADMET Prediction:

-

Use online tools (e.g., SwissADME, pkCSM) or commercial software (e.g., ADMET Predictor) to predict key ADMET properties for the most promising chroman-4-one oxime candidates.[20]

-

Properties to assess include:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity.

-

-

Guiding Synthesis and Experimental Testing

The integrated in silico results provide a strong rationale for prioritizing which chroman-4-one oxime derivatives to synthesize and test experimentally. This data-driven approach focuses resources on compounds with the highest probability of success, thereby streamlining the drug discovery pipeline.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the in silico prediction of chroman-4-one oxime bioactivity. By leveraging the synergistic power of QSAR, molecular docking, and pharmacophore modeling, researchers can gain deep insights into the structure-activity relationships of this promising class of compounds. As computational power and machine learning algorithms continue to advance, the accuracy and scope of these predictive models will undoubtedly increase, further accelerating the discovery of novel therapeutics. The integration of artificial intelligence and large-scale biological data will pave the way for a new era of precision drug design, where the biological activity and pharmacokinetic properties of molecules can be predicted with unprecedented accuracy.

References

-

ResearchGate. Synthesis, Antibacterial, and Antifungal Activity Evaluation of Novel 4-Chromanone-Derived Compounds Incorporating Carboxamide and Oxime Ether Moieties. [Link]

-

PubMed Central. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. [Link]

-

ResearchGate. Design, Synthesis, and Biological Evaluation of Novel 4-Chromanone-Derived Compounds Incorporating an Oxime Ether Moiety. [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

-

PubMed Central. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

-

PubMed Central. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. [Link]

-

ResearchGate. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

-

ACS Publications. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. [Link]

-

ResearchGate. Chroman-4-one analogs exhibiting antileishmanial activity. [Link]

-

PubMed. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

-

ScienceScholar. Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. [Link]

-

MDPI. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. [Link]

-

PubMed. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. [Link]

-

ACS Publications. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. [Link]

-

PrepChem.com. Preparation of 4-Chromanone Oxime. [Link]

-

DergiPark. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. [Link]

-

National Institutes of Health. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. [Link]

-

National Institutes of Health. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. [Link]

-

SpringerLink. Pharmacophore modeling: advances, limitations, and current utility in drug discovery. [Link]

-

Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

-

Organic Chemistry Portal. Chromanone and flavanone synthesis. [Link]

-

Royal Society of Chemistry. The pursuit of accurate predictive models of the bioactivity of small molecules. [Link]

-

PubMed Central. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. [Link]

-

Patsnap. What is pharmacophore modeling and its applications?. [Link]

-

ResearchGate. Design, Synthesis and Molecular Docking Studies of Chroman-4-one Linked Thiosemicarbazide Derivatives as Inhibitors of KatG and Anti-Mycobacterium Tuberculosis Agents. [Link]

-

MDPI. Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. [Link]

-

MDPI. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. [Link]

-

National Institutes of Health. In silico fight against novel coronavirus by finding chromone derivatives as inhibitor of coronavirus main proteases enzyme. [Link]

-

Simulations Plus. ADMET Predictor®. [Link]

-

ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

-

Drug Discovery Pro. Applications and Limitations of Pharmacophore Modeling. [Link]

-

Neovarsity. A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

-

RASA Life Sciences. IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. [Link]

Sources

- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencescholar.us [sciencescholar.us]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. neovarsity.org [neovarsity.org]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. dovepress.com [dovepress.com]

- 15. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 16. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 17. rasalifesciences.com [rasalifesciences.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 21. mdpi.com [mdpi.com]

- 22. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

Methodological & Application

Application Note: Development of Chroman-4-one Oxime-Based Enzyme Inhibitors

Introduction: The "Privileged Scaffold" Strategy

In modern drug discovery, the chroman-4-one (dihydrobenzopyran-4-one) framework is recognized as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.

While the ketone functionality of the parent chroman-4-one allows for diverse derivatization, the conversion to an oxime (hydroxyimino) group significantly alters the pharmacophore. The oxime moiety (

-

Hydrogen Bond Donor/Acceptor: It facilitates interaction with polar residues in enzyme active sites (e.g., Thr, Ser, or His).

-

Metal Chelation: In metalloenzymes like Carbonic Anhydrase (CA) , the oxime oxygen and nitrogen can coordinate with the catalytic Zinc ion (

), acting as a competitive inhibitor.

This guide details the end-to-end workflow for developing these inhibitors, focusing on Carbonic Anhydrase (CA) as a primary enzymatic model due to its clinical relevance in oncology (hypoxic tumor survival) and glaucoma.

Chemical Synthesis Protocol

The synthesis of chroman-4-one oximes relies on a condensation reaction between the chroman-4-one ketone and hydroxylamine hydrochloride.

Reaction Mechanism & Causality

We utilize Sodium Acetate (NaOAc) as a buffering base.

-

Why? Hydroxylamine is supplied as a hydrochloride salt (

) for stability. The amine must be deprotonated to act as a nucleophile. Strong bases (NaOH) can cause ring opening of the chromanone or aldol condensation side reactions. NaOAc maintains a mild acidic-to-neutral pH (approx. pH 4-6), which is optimal for imine formation kinetics while preserving the heterocyclic ring.

Step-by-Step Synthesis

Reagents:

-

Substituted Chroman-4-one (1.0 eq)

-

Hydroxylamine Hydrochloride (

) (1.5 eq) -

Sodium Acetate (

) (1.5 eq) -

Solvent: Absolute Ethanol (EtOH)

Procedure:

-

Dissolution: Dissolve 1.0 mmol of the specific chroman-4-one derivative in 10 mL of absolute ethanol in a round-bottom flask.

-

Activation: Add 1.5 mmol of

and 1.5 mmol of -

Reflux: Attach a water-cooled condenser and reflux the mixture at 78-80°C.

-

Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The oxime product is typically more polar (lower

) than the starting ketone. Reaction time is usually 2–4 hours.

-

-

Workup:

-

Evaporate the ethanol under reduced pressure (Rotavap).

-

Resuspend the residue in 20 mL ice-cold water. The oxime usually precipitates as a white/off-white solid.

-

Filter the solid and wash with cold water (

mL) to remove excess salts.

-

-

Purification: Recrystallize from aqueous ethanol. If the product is oily, perform column chromatography (Silica gel 60).

Structural Validation

Before biological testing, confirm identity:

-

IR Spectroscopy: Look for the disappearance of the carbonyl peak (

) and appearance of the -

NMR: The oxime

proton typically appears as a singlet between

Synthesis Workflow Visualization

Figure 1: Synthetic pathway for the conversion of chroman-4-one to its oxime derivative.

Enzymatic Assay Protocol: Carbonic Anhydrase (CA)

While Carbonic Anhydrase physiologically catalyzes the hydration of

Assay Logic

-

Enzyme: Bovine Carbonic Anhydrase (bCA) (Sigma-Aldrich, Isoform II is standard for initial screening).

-

Substrate: 4-Nitrophenyl Acetate (4-NPA).[1]

-

Inhibitor: Synthesized Chroman-4-one Oxime.[2]

-

Readout: Absorbance increase over time (

).

Reagent Preparation

| Reagent | Concentration | Preparation Notes |

| Assay Buffer | 50 mM Tris-HCl, pH 7.6 | Adjust pH carefully; CA activity is pH-dependent. |

| Enzyme Stock | 1.0 mg/mL | Dissolve bCA in Assay Buffer. Store at -20°C. |

| Substrate Stock | 3 mM 4-NPA | Dissolve in Acetone . (4-NPA is unstable in water). Prepare fresh. |

| Inhibitor Stock | 10 mM | Dissolve in DMSO. |

Microplate Protocol (96-Well Format)

-

Blank Wells: Add 140 µL Buffer + 20 µL Acetone (No Enzyme, No Inhibitor).

-

Control Wells (100% Activity): Add 120 µL Buffer + 20 µL Enzyme Solution + 10 µL DMSO.

-

Test Wells: Add 120 µL Buffer + 20 µL Enzyme Solution + 10 µL Inhibitor (various concentrations).

-

Incubation: Incubate plate at 25°C for 15 minutes .

-

Why? This allows the inhibitor to reach equilibrium binding with the enzyme active site before the substrate competes for entry.

-

-

Reaction Start: Add 10 µL of 3 mM 4-NPA to all wells.

-

Measurement: Immediately place in a kinetic microplate reader.

Assay Logic Visualization

Figure 2: Kinetic logic of the competitive inhibition assay using 4-NPA.

Data Analysis & SAR Interpretation

Calculating % Inhibition

Calculate the initial velocity (

IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[Inhibitor] (X-axis) . Use non-linear regression (Sigmoidal Dose-Response) to determine the

Structure-Activity Relationship (SAR) Guidelines

When analyzing your chroman-4-one oxime library, look for these trends:

-

Position 6 & 7 Substitution: Electron-withdrawing groups (halogens) at position 6 often enhance potency by increasing the acidity of the oxime or influencing hydrophobic contacts in the enzyme pocket.

-

Oxime Geometry: The oxime can exist as E (trans) or Z (cis) isomers. The E-isomer is typically thermodynamically favored and often binds more effectively due to reduced steric clash with the enzyme wall.

References

-

Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

-

Neri, D., & Supuran, C. T. (2011).[5] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. [Link]

-

Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. [Link]

-

Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19, 7995-8008. [Link]

Sources

- 1. static.igem.wiki [static.igem.wiki]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Carbonic anhydrase inhibition/activation: trip of a scientist around the world in the search of novel chemotypes and drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Chroman-4-one Oxime in Modern Agricultural Chemistry: A Guide to Application and Protocol

The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this pursuit, the chroman-4-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The introduction of an oxime functional group at the 4-position of the chroman ring system unlocks a new dimension of chemical diversity and biological potential. This technical guide provides an in-depth exploration of the application of chroman-4-one oxime and its derivatives in agricultural chemistry, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Chroman-4-one Oxime Scaffold

Chroman-4-ones are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a diverse range of bioactive molecules.[1] The core structure, a fusion of a benzene ring and a dihydropyranone ring, provides a versatile platform for chemical modification. The derivatization of the carbonyl group at the 4-position into an oxime introduces a reactive and modifiable site, paving the way for the creation of extensive libraries of compounds with varied physicochemical properties and biological targets. These derivatives, particularly oxime ethers and esters, have shown significant promise as fungicides, insecticides, and even herbicides, making them a focal point in the development of next-generation crop protection agents.[2][3]

Synthesis of Chroman-4-one Oxime and Its Derivatives: A Step-by-Step Protocol

The journey from the basic chroman-4-one structure to a potent agrochemical begins with precise and efficient synthesis. The following protocols provide a foundation for laboratory-scale synthesis.

Protocol for the Synthesis of Chroman-4-one Oxime

This protocol details the conversion of chroman-4-one to its corresponding oxime.

Materials:

-

Chroman-4-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol

-

Water

Procedure:

-

Dissolve 18.4 g of chroman-4-one in 100 ml of ethanol by heating the mixture to its boiling point.

-

In a separate flask, prepare a hot solution of 36.8 g of sodium acetate in 50 ml of water.

-

To the hot solution of chroman-4-one, add 18.4 g of hydroxylamine hydrochloride, followed by the hot sodium acetate solution.

-

Reflux the reaction mixture for 1.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to approximately 10°C to induce crystallization.

-

Collect the resulting crystals by filtration, wash them with water, and allow them to air dry.

-

The crude chroman-4-one oxime can be further purified by recrystallization from methanol to yield a product with a melting point of 139-142°C.[2]

General Protocol for the Synthesis of Chroman-4-one Oxime Ethers and Esters

The following is a general procedure for the derivatization of chroman-4-one oxime into its ether or ester analogues, which often exhibit enhanced biological activity.

Materials:

-

Chroman-4-one oxime

-

Appropriate alkyl or acyl halide (e.g., methyl iodide, acetyl chloride)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, DMF, THF)

Procedure:

-

To a solution of chroman-4-one oxime in an anhydrous solvent, add a suitable base.

-

Stir the mixture at room temperature for a designated period to form the corresponding oximate anion.

-

Slowly add the alkyl or acyl halide to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired oxime ether or ester.

Applications in Agricultural Chemistry: A Multi-faceted Approach

Chroman-4-one oxime derivatives have demonstrated efficacy across the three major pillars of crop protection: fungicidal, insecticidal, and herbicidal applications.

Fungicidal Activity

Derivatives of chroman-4-one oxime, particularly thiochroman-4-one oxime ethers, have shown potent fungicidal activity against a range of plant pathogens.

Mechanism of Action: While the exact mechanism for all derivatives is not fully elucidated, some oxime ether fungicides are known to act as succinate dehydrogenase inhibitors (SDHIs).[4] By inhibiting this key enzyme in the mitochondrial respiratory chain, they disrupt cellular respiration and energy production in the fungus, leading to its death.

Protocol for In Vitro Antifungal Assay:

-

Prepare potato dextrose agar (PDA) plates.

-

Place a mycelial plug (approximately 5 mm in diameter) from a fresh culture of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum) in the center of each PDA plate.[5]

-

Apply different concentrations of the test compounds (dissolved in a suitable solvent like DMSO) to sterile filter paper discs and place them at a defined distance from the fungal plug.

-

Use a solvent-only disc as a negative control and a commercial fungicide as a positive control.

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.

-

Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to the negative control.

-

Determine the EC₅₀ value (the concentration that inhibits 50% of fungal growth) for each compound.

Quantitative Data on Fungicidal Activity:

| Compound | Target Pathogen | EC₅₀ (µg/mL) | Reference |

| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas oryzae pv. oryzae | 17 | [6] |

| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas axonopodis pv. citri | 28 | [6] |

| 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime | Botrytis cinerea | 79% inhibition at 50 µg/mL | [6] |

Insecticidal Activity

Chromanone analogues have been investigated as insecticides, particularly as mimics of diacylhydrazine insect growth regulators.

Mechanism of Action: Diacylhydrazine insecticides are known to be ecdysone agonists.[7] They bind to the ecdysone receptor, leading to a premature and incomplete molting process, which is ultimately lethal to the insect. It is hypothesized that chromanone analogues of diacylhydrazines share this mode of action.

Protocol for Insecticidal Bioassay (Leaf-dip method):

-

Prepare a series of concentrations of the test compounds in a suitable solvent containing a surfactant.

-

Dip host plant leaves (e.g., cabbage for Spodoptera litura) into the test solutions for a few seconds and allow them to air dry.

-

Place the treated leaves in a petri dish or a suitable container.

-

Introduce a known number of insect larvae (e.g., third-instar larvae) into each container.

-

Use leaves treated with solvent and surfactant only as a negative control.

-

Maintain the containers under controlled conditions of temperature, humidity, and light.

-

Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

Calculate the LD₅₀ value (the lethal dose that kills 50% of the test population).

Quantitative Data on Insecticidal Activity:

| Compound Class | Target Pest | Activity | Reference |

| Chromanone analogues of diacylhydrazine | Mythimna separata | Good insecticidal activity at 500 mg/L | [3] |

| Chromones | Spodoptera litura | Antifeedant activity |

Herbicidal Activity

While research in this area is less extensive, some chromone derivatives have demonstrated herbicidal properties.

Mechanism of Action: The precise mechanism of action for herbicidal chromanones is still under investigation. However, natural phytotoxins often act by inhibiting key plant enzymes or disrupting essential physiological processes.

Protocol for Herbicidal Activity Testing (Post-emergence):

-

Grow target weed species (e.g., ryegrass, morningglory) in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

-

Prepare solutions of the test compounds at various concentrations with an appropriate surfactant.

-

Spray the solutions evenly onto the foliage of the weed seedlings.

-

Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide).

-

Maintain the plants in a greenhouse or growth chamber under controlled conditions.

-

Visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals.

-

Determine the GR₅₀ value (the concentration that causes a 50% reduction in plant growth or biomass).

A patent has indicated that chromone derivatives, including 1-benzopyran-4-one, exhibit non-selective, contact post-emergence herbicidal activity against various grasses and broadleaf weeds.[8]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure and biological activity is crucial for designing more potent and selective agrochemicals. For chroman-4-one oxime derivatives, several SAR trends have been observed:

-

Oxime Ethers vs. Esters: In some studies, oxime ether derivatives have shown superior insecticidal activity compared to their ester counterparts.[9]

-

Substituents on the Aromatic Ring: The nature and position of substituents on the benzene ring of the chroman-4-one core can significantly influence biological activity. Electron-withdrawing groups can enhance potency in some cases.

-

The R-group on the Oxime: The group attached to the oxygen of the oxime (in the case of ethers) or the carbonyl group (in the case of esters) plays a critical role in determining the compound's activity and spectrum.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Synthetic pathway from Chroman-4-one to its oxime and derivatives.

Caption: Diverse agricultural applications of Chroman-4-one oxime derivatives.

Conclusion and Future Perspectives

Chroman-4-one oxime and its derivatives represent a promising and versatile scaffold for the development of novel agrochemicals. Their demonstrated efficacy against a range of fungal and insect pests, coupled with their potential as herbicides, underscores their importance in the ongoing search for sustainable crop protection solutions. The synthetic accessibility of this class of compounds allows for the creation of large and diverse chemical libraries, which, when combined with high-throughput screening and robust structure-activity relationship studies, will undoubtedly lead to the discovery of new and more effective active ingredients. Future research should focus on elucidating the detailed mechanisms of action of these compounds, optimizing their biological activity and selectivity, and evaluating their environmental fate and toxicological profiles to ensure their safe and effective use in agriculture.

References

-

First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). RSC Advances, 11(35), 21541-21550. [Link]

- Herbicidal composition comprising chromone derivatives and a method for weed control. (2017).

-

Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1145-1150. [Link]

-

Preparation of 4-Chromanone Oxime. PrepChem. [Link]

-

Synthesis and insecticidal activity of chromanone and chromone analogues of diacylhydrazines. (2007). Bioorganic & Medicinal Chemistry, 15(5), 1888-1895. [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2022). Molecules, 27(23), 8268. [Link]

-

Substituted Chromen-4-one Derivatives for Treating Hepatitis B Virus Infection. (2020). ACS Medicinal Chemistry Letters, 11(9), 1775-1776. [Link]

-

Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. (2018). Letters in Drug Design & Discovery, 15(11), 1168-1178. [Link]

-

Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry, 19(37), 7995-8008. [Link]

-

An Overview of Oxime-Derived Plant Metabolites. ResearchGate. [Link]

-

A Review of Biologically Active Oxime Ethers. (2023). Molecules, 28(13), 5099. [Link]

-

In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. (2025). BMC Plant Biology, 25(1), 1-15. [Link]

- Oxime derivatives and their use in the protection of cultivated plants.

-

Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. (2017). PLoS ONE, 12(6), e0178842. [Link]

-

Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Patsnap. [Link]

-

Fungicide Modes of Action. Bayer Crop Science. [Link]

-

Current developments in the synthesis of 4-chromanone-derived compounds. ResearchGate. [Link]

-

Unsubstituted Oximes as Potential Therapeutic Agents. (2022). Molecules, 27(19), 6563. [Link]

-

Phytotoxicity Evaluation of Leaf Extracts and Isolation of Phytotoxic Compounds from Trewia nudiflora Linn. for Natural Weed Control. (2023). Plants, 12(13), 2533. [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2022). Molecules, 27(23), 8268. [Link]

-

Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. (2022). Plants, 11(15), 2029. [Link]

-

A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. (2022). Malaria Journal, 21(1), 1-13. [Link]

-

Synthesis, Antibacterial, and Antifungal Activity Evaluation of Novel 4-Chromanone-Derived Compounds Incorporating Carboxamide and Oxime Ether Moieties. ResearchGate. [Link]

-

Design, Synthesis, and Insecticidal and Fungicidal Activities of Ether/Oxime-ether Containing Isoxazoline Derivatives. (2023). Journal of Agricultural and Food Chemistry, 71(14), 5696-5707. [Link]

-

Bioassay Techniques in Entomological Research. SciSpace. [Link]

-

Aldoximes: compounds at the crossroads of multiple metabolic pathways in plant. ResearchGate. [Link]

-

Design, Synthesis, and Insecticidal and Fungicidal Activities of Ether/Oxime-ether Containing Isoxazoline Derivatives. (2023). Journal of Agricultural and Food Chemistry, 71(14), 5696-5707. [Link]

-

2.2. In vitro antifungal assay. Bio-protocol. [Link]

-

A New Plant Growth Regulator: An In Silico Evaluation. ResearchGate. [Link]

-

Phytotoxicity of hexachlorocyclohexane: Effect on germination and early growth of different plant species. (2010). Chemosphere, 79(3), 329-335. [Link]

-

Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. (2022). International Journal of Molecular Sciences, 23(21), 13359. [Link]

-

Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. (2016). Molecules, 21(10), 1375. [Link]

-

A Novel Acute Toxicity Bioassay and Field Trial to Evaluate Compounds for Small Hive Beetle Control. (2022). Insects, 13(10), 882. [Link]

-

(PDF) In vitro Antifungal Activities of Some Plant Extracts against Fungal Pathogens Causing Cutaneous Mycoses. ResearchGate. [Link]

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2021). Pharmaceuticals, 14(7), 648. [Link]

-

Preparation method and application of thiochroman-4-ketone derivative containing 1, 3, 4-oxadiazole thioether and oxime ether structure. Patsnap. [Link]

-

In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops. ARCC Journals. [Link]

-

Ovicidal and Insecticidal Activities of Pyriproxyfen Derivatives with an Oxime Ester Group. (2017). Molecules, 22(10), 1699. [Link]

-

Molecular Mechanism of Action of Herbicides. ResearchGate. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(19), 6563. [Link]

-

Bioassay Techniques in Entomological Research. (2023). International Journal of Plant & Soil Science, 35(16), 363-373. [Link]

-

Design, synthesis and antifungal activity of cinnamaldehyde oxime ester derivatives. (2024). Chinese Journal of Pesticide Science, 26(6), 1053-1060. [Link]

-

Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (2022). International Journal of Molecular Sciences, 23(19), 11688. [Link]

-

A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2017115333A1 - Herbicidal composition comprising chromone derivatives and a method for weed control - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Microwave-assisted synthesis of Chroman-4-one oxime

Application Note: Microwave-Assisted Synthesis of Chroman-4-one Oxime

Executive Summary

This application note details a high-efficiency protocol for the synthesis of Chroman-4-one oxime , a critical pharmacophore in medicinal chemistry.[1] Traditionally synthesized via prolonged reflux (1.5–4 hours), this guide demonstrates a microwave-assisted methodology that reduces reaction time to under 10 minutes while improving yield and purity.[1]

Target Audience: Medicinal chemists and process development scientists focusing on heterocyclic scaffolds for antifungal agents, SIRT2 inhibitors, and homoisoflavonoid precursors.

Scientific Background & Rationale

The Pharmacophore

The chroman-4-one scaffold is a "privileged structure" in drug discovery.[1][2] Its oxime derivatives exhibit significant biological activity, including:

-

SIRT2 Inhibition: Modulation of sirtuins for neuroprotective and anti-cancer applications [1].[1][2]

-

Antimicrobial Activity: Efficacy against Candida species and Gram-positive bacteria [2].[1]

-

Synthetic Utility: A precursor for the Beckman rearrangement to form substituted dihydro-1,4-benzoxazepines.[1]

Reaction Mechanism

The formation of the oxime proceeds via a condensation reaction between the ketone (chroman-4-one) and hydroxylamine (

-

Nucleophilic Attack: The nitrogen lone pair of hydroxylamine attacks the electrophilic carbonyl carbon of the chromanone.[1]

-

Proton Transfer: Formation of a carbinolamine intermediate.[1]

-

Dehydration: Acid-catalyzed elimination of water to form the

bond.[1]

Note on Microwave Interaction: The polar nature of the hydroxylamine hydrochloride and the ethanol solvent makes this reaction highly susceptible to microwave dielectric heating. The rapid internal heating accelerates the dehydration step, which is often the rate-determining factor in conventional reflux.

DOT Diagram: Reaction Mechanism

Figure 1: Mechanistic pathway of oxime formation accelerated by thermal activation.[1]

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Equipment:

Method A: Conventional Reflux (Baseline)

For comparison purposes based on standard literature [3].

-

Dissolve 1.0 eq of 4-chromanone in Ethanol.

-

Add 1.5 eq

and 2.0 eq -

Reflux at 80°C for 90–120 minutes.

-

Typical Yield: 85–90%.[1]

Method B: Microwave-Assisted Protocol (Recommended)

This protocol utilizes the "superheating" effect of closed-vessel microwave irradiation.[1]

Step-by-Step Workflow:

-

Preparation:

-

In a 10 mL microwave vial, dissolve 4-chromanone (148 mg, 1.0 mmol) in Ethanol (2 mL) .

-

Add Hydroxylamine Hydrochloride (104 mg, 1.5 mmol) .

-

Add Sodium Acetate (123 mg, 1.5 mmol) dissolved in Water (0.5 mL) .

-

Note: The NaOAc acts as a buffer to liberate free hydroxylamine while preventing the pH from dropping too low, which would protonate the amine and inhibit nucleophilic attack.

-

-

Irradiation:

-

Seal the vial with a crimp cap (PTFE/Silicone septum).[1]

-

Settings:

-

Mode: Dynamic/Standard

-

Temperature: 100°C

-

Hold Time: 5 minutes

-

Pressure Limit: 15 bar (safety cutoff)

-

Stirring: High

-

-

-

Workup:

-

Purification (Optional):

DOT Diagram: Experimental Workflow

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Discussion

Data Comparison

The microwave method offers a 18-fold reduction in reaction time with comparable or superior yields.[1][7]

| Parameter | Conventional Reflux [3] | Microwave Protocol (This Work) |

| Temperature | ~78°C (Boiling EtOH) | 100°C (Pressurized) |

| Time | 90 - 120 mins | 5 mins |

| Yield | 85 - 90% | 92 - 95% |

| Solvent Usage | High (due to reflux volume) | Low (concentrated slurry) |

| Energy Efficiency | Low (convective heating) | High (direct dielectric heating) |

Validation & Analysis (Self-Validating Systems)

To ensure the protocol was successful, perform the following checks:

-

TLC Monitoring:

-

Melting Point:

-

Spectroscopy (Confirmation):

-

IR: Look for the disappearance of the strong Carbonyl (

) stretch at ~1680

-

Troubleshooting Guide

-

Issue: No Precipitation upon adding water.

-

Cause: Ethanol concentration is too high, keeping the oxime solubilized.

-

Fix: Evaporate half the ethanol using a nitrogen stream or rotary evaporator before adding ice water.[1]

-

-

Issue: Brown/Oily Product.

-

Issue: Incomplete Reaction (TLC shows starting material).

-

Cause: pH is too acidic (protonating

).[1] -

Fix: Increase the amount of Sodium Acetate by 0.5 eq.

-

References

-

Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. [Link][1]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI (Molecules). [Link][1]

-

Preparation of 4-Chromanone Oxime. PrepChem (Based on US Patent 4,065,574). [Link][1]

-

Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. Sphinx Knowledge House. [Link]

-

Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. sphinxsai.com [sphinxsai.com]

Troubleshooting & Optimization

Identification and characterization of impurities in Chroman-4-one oxime

Status: Operational Ticket ID: #CHRM-OX-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Chroman-4-one oxime (CAS: 13324-11-3) is a critical intermediate in the synthesis of homoisoflavonoids and various antifungal/antidepressant pharmacophores. However, its characterization presents unique challenges due to geometric isomerism and acid-catalyzed rearrangement .

This guide addresses the three most common support tickets we receive:

-

"Ghost Peaks" in HPLC: Distinguishing E/Z isomers from true impurities.

-

Mass Spec Ambiguity: Differentiating the oxime from its Beckmann rearrangement product (lactam).

-

Genotoxic Risk Assessment: Handling residual hydroxylamine.

Module 1: Chromatographic Anomalies (The "Split Peak" Issue)

User Issue: "I am seeing a split peak or a 'shoulder' in my HPLC chromatogram for Chroman-4-one oxime. Is this a degradation product?"

Technical Diagnosis: In 90% of cases, this is not degradation. It is the separation of Geometric Isomers (E and Z) .[1][2][3] Unlike simple ketones, oximes possess a C=N double bond with restricted rotation. The lone pair on the nitrogen creates distinct spatial environments for the syn (Z) and anti (E) forms.

Troubleshooting Protocol: Isomer Identification

| Parameter | E-Isomer (Anti) | Z-Isomer (Syn) |

| Steric Bulk | Hydroxyl group is trans to the benzene ring. | Hydroxyl group is cis to the benzene ring. |